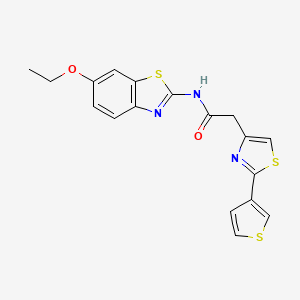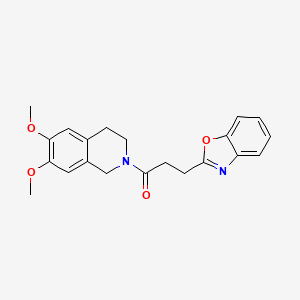
1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with ion channels, specifically the voltage-gated sodium channels. This compound has been shown to selectively inhibit the activity of these channels, leading to a decrease in the influx of sodium ions into the cells. This inhibition of sodium channels has been linked to the compound's potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol have been extensively studied. This compound has been shown to have anti-inflammatory properties and has been used in studies investigating the role of ion channels in inflammation. It has also been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol in lab experiments include its high purity and selectivity for voltage-gated sodium channels. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experiments.
Direcciones Futuras
There are many potential future directions for the use of 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol in scientific research. One direction is the continued investigation of its potential therapeutic effects for the treatment of various diseases. Another direction is the development of new compounds based on the structure of 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol with improved selectivity and reduced toxicity. Additionally, this compound could be used in studies investigating the role of ion channels in various physiological processes, leading to a better understanding of their function in health and disease.
Conclusion
In conclusion, 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives could lead to new therapeutic agents and a better understanding of the function of ion channels in various physiological processes.
Métodos De Síntesis
The synthesis of 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol involves the reaction of 4-(trifluoromethyl)piperidine with 1,4-dichlorobutane in the presence of sodium hydride and dimethyl sulfoxide. The product is then treated with sodium hydroxide to obtain the final product. This method has been reported to yield a high purity product and has been used in many scientific studies.
Aplicaciones Científicas De Investigación
1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol has been used in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a tool for studying the function of ion channels and their role in various physiological processes.
Propiedades
IUPAC Name |
1-(4-chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClF3NO3S/c11-5-1-2-8-19(17,18)15-6-3-9(16,4-7-15)10(12,13)14/h16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMYICUZCFEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)S(=O)(=O)CCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)

![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)



![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)

![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)
